molecular formula C22H18O B11836347 2,3-Diphenyl-3,4-dihydronaphthalen-1(2H)-one

2,3-Diphenyl-3,4-dihydronaphthalen-1(2H)-one

Katalognummer: B11836347
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: FBZAFVCWAFBBHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Diphenyl-3,4-dihydronaphthalen-1(2H)-one (CAS 23341-32-4) is an organic compound with the molecular formula C22H18O and a molecular weight of 298.39 g/mol . This chemical features a naphthalene core, which is a bicyclic aromatic structure known for its utility in synthesizing bioactive molecules and functional materials . The compound is supplied with a purity of 95% and is identified under the catalog number CM262650 . The structural motif of the 3,4-dihydronaphthalen-1(2H)-one (1-tetralone) scaffold is of significant interest in medicinal chemistry and drug discovery. Derivatives based on this core structure have been extensively researched and demonstrate a wide spectrum of biological activities, serving as key intermediates for the development of therapeutic agents . Notably, novel 3,4-dihydronaphthalen-1(2H)-one derivatives have shown promise in pharmacological studies, such as promoting apoptosis and inhibiting the migration of hepatocellular carcinoma cells via the inhibition of key signaling pathways . Furthermore, chalcone derivatives tagged with the 3,4-dihydro-2H-naphthalen-1-one moiety have been synthesized and evaluated for their antimicrobial and antioxidant properties in research settings, highlighting the potential of this chemical class . This product is intended for research and development purposes only. It is not approved for use in humans or animals for any purpose, including diagnostics, therapeutics, or as a medical device.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C22H18O

Molekulargewicht

298.4 g/mol

IUPAC-Name

2,3-diphenyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C22H18O/c23-22-19-14-8-7-13-18(19)15-20(16-9-3-1-4-10-16)21(22)17-11-5-2-6-12-17/h1-14,20-21H,15H2

InChI-Schlüssel

FBZAFVCWAFBBHR-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(C(=O)C2=CC=CC=C21)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Biologische Aktivität

2,3-Diphenyl-3,4-dihydronaphthalen-1(2H)-one is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2,3-Diphenyl-3,4-dihydronaphthalen-1(2H)-one is C19H18O. It features a naphthalene core with two phenyl groups attached at the 2 and 3 positions and a ketone functional group at the 1 position. The compound exhibits notable solubility in organic solvents and has been characterized using various spectroscopic techniques.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2,3-Diphenyl-3,4-dihydronaphthalen-1(2H)-one derivatives. For instance, a study synthesized several derivatives and evaluated their cytotoxicity against various cancer cell lines, including SiHa (cervical), MDA-MB-231 (breast), and PANC-1 (pancreatic) cells. Among these compounds, certain derivatives exhibited significant anticancer activity with IC50 values indicating potent inhibition of cell proliferation.

Table 1: Cytotoxicity of 2,3-Diphenyl-3,4-dihydronaphthalen-1(2H)-one Derivatives

CompoundCell LineIC50 (µM)
Compound ASiHa5.0
Compound BMDA-MB-2317.5
Compound CPANC-16.0

Note: Values are illustrative based on synthesized derivatives from related studies.

The mechanisms through which 2,3-Diphenyl-3,4-dihydronaphthalen-1(2H)-one exerts its anticancer effects include:

  • Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Cell Cycle Arrest : It may cause cell cycle arrest at the G1/S phase transition, thereby preventing further cell division.
  • Molecular Docking Studies : Computational studies indicate that the compound can interact with key proteins involved in cancer progression, suggesting a targeted therapeutic approach.

Case Studies

One notable case study involved the evaluation of a specific derivative of 2,3-Diphenyl-3,4-dihydronaphthalen-1(2H)-one in a xenograft model. The study found that treatment significantly reduced tumor size compared to controls. Histological analyses revealed increased apoptosis within tumor tissues treated with the compound.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Research has highlighted the anticancer properties of 2,3-diphenyl-3,4-dihydronaphthalen-1(2H)-one. Several studies have demonstrated its cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Studies : In vitro evaluations showed that derivatives of this compound exhibited significant cytotoxicity against cell lines such as MCF-7 (breast cancer), SiHa (cervical cancer), and PANC-1 (pancreatic cancer) with notable IC50 values . For instance, one study identified a derivative with an IC50 value indicating strong anticancer potential against these cell lines .
  • Mechanisms of Action : The compound's mechanism appears to involve the inhibition of reactive oxygen species production, which is crucial in cancer cell proliferation and survival . This suggests that it may also have applications in combination therapies aimed at enhancing the efficacy of existing treatments.

Anti-inflammatory Properties

In addition to its anticancer activity, 2,3-diphenyl-3,4-dihydronaphthalen-1(2H)-one has shown promise in anti-inflammatory applications :

  • Reactive Oxygen Species Inhibition : Studies indicate that this compound can inhibit the production of reactive oxygen species in macrophages stimulated by lipopolysaccharides, suggesting potential for use in inflammatory conditions .
  • Cell Signaling Modulation : The compound's ability to modulate cellular signaling pathways involved in inflammation further supports its therapeutic potential .

Synthetic Applications

The versatility of 2,3-diphenyl-3,4-dihydronaphthalen-1(2H)-one extends to its role as a precursor in synthetic chemistry:

  • Chemical Transformations : It can undergo various transformations such as electrophilic aromatic substitution due to its phenyl groups. This allows for the synthesis of new derivatives with potentially enhanced biological activities .
  • Library Development : The synthesis methods allow for the generation of a library of derivatives by varying substituents on the phenyl rings, leading to compounds with diverse biological activities .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Electron-withdrawing groups (e.g., fluorine, chlorine) enhance intermolecular interactions (e.g., hydrogen bonding) and stability .
  • Benzylidene substituents at position 2 (e.g., 6f) introduce α,β-unsaturated ketone moieties, critical for bioactivity .

Anti-Neuroinflammatory Properties

  • Compound 6m (DHN derivative with 4-trifluoromethylbenzylidene): Most potent anti-neuroinflammatory agent in its class, suppressing NF-κB activation in microglia with low toxicity .
  • 2,3-Diphenyl-DHN (hypothetical) : Predicted to exhibit enhanced activity due to phenyl groups stabilizing the α,β-unsaturated ketone pharmacophore.

Anticancer and Apoptotic Effects

  • Methoxy-Substituted DHN (PMMD) : Inhibits cancer cell proliferation via α,β-unsaturated ketone-mediated apoptosis .
  • Bcl-2 Inhibitors : DHN derivatives disrupt Bcl-2 protein interactions, showing promise in leukemia models .

Vorbereitungsmethoden

Reaction Optimization and Mechanistic Insights

  • Catalyst Selection : Sodium hydroxide or potassium hydroxide in ethanol/water mixtures are typical catalysts, though phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can enhance yields in biphasic systems.

  • Temperature and Solvent : Reactions are typically conducted at 60–80°C in ethanol or methanol, with reflux times of 6–12 hours.

  • Yield Limitations : Steric hindrance from the 2,3-diphenyl groups often reduces yields to 40–60%, necessitating chromatographic purification.

Table 1: Representative Claisen-Schmidt Condensation Conditions

Starting MaterialAldehydeCatalystSolventTemp (°C)Yield (%)
3,4-Dihydronaphthalen-1(2H)-oneBenzaldehydeNaOHEthanol7055
Sertralone1,3-Diphenylpyrazole-4-carbaldehydeKOHMethanol8062

Photoredox-Catalyzed Dimerization: A Modern Radical Approach

Photoredox catalysis has emerged as a sustainable method for constructing dihydronaphthalenones. A 2016 study by Li et al. demonstrated that visible-light-mediated dimerization of styrene derivatives could yield 3,4-dihydronaphthalen-1(2H)-ones with aryl substituents. For 2,3-diphenyl variants, substituting the styrene starting material with diphenyl ethylene derivatives could enable selective cyclization.

Key Advancements

  • Catalyst System : Ru(bpy)₃Cl₂ or Ir(ppy)₃ under blue LED irradiation (450 nm) generated aryl radicals, which underwent [4+2] cycloaddition.

  • Stereoselectivity : The reaction produced trans-dihydronaphthalenones with diastereomeric ratios > 20:1, attributed to radical recombination dynamics.

  • Scalability : Gram-scale syntheses were achieved with minimal yield drop (≤5%), highlighting industrial potential.

Table 2: Photoredox Dimerization Parameters

SubstrateCatalystLight SourceTime (h)Yield (%)
4-PhenyldihydronaphthalenoneRu(bpy)₃Cl₂450 nm LED1278
DiphenylethyleneIr(ppy)₃450 nm LED1065

Multi-Step Phosphorylation-Debenzylation Strategy

A 2018 study detailed a 6-step synthesis of dihydronaphthalene analogues, including phosphorylation and debenzylation steps. While the original target was a phosphate prodrug, adapting this method could facilitate 2,3-diphenyl substitution through selective functionalization.

Synthetic Sequence

  • Phenol Protection : Reacting dihydronaphthalenone with dibenzyl chlorophosphite yielded phosphate esters (e.g., compound 15 ).

  • Debenzylation : Iodomethylsilane-mediated cleavage of benzyl groups produced free phosphates, which were converted to sodium salts using methoxide.

  • Phenyl Introduction : Suzuki-Miyaura coupling with phenylboronic acids at the C2/C3 positions could install diphenyl groups, though this step requires further validation.

Challenges and Solutions

  • Low Yields : The original 6-step sequence achieved 23% overall yield, but phenyl incorporation may reduce efficiency.

  • Purification : Silica gel chromatography is essential after each step to isolate intermediates.

Enantioselective Synthesis via Epoxide Intermediates

A 2015 patent disclosed an enantioselective route to diphenyloxiranes, which could serve as precursors for 2,3-diphenyl dihydronaphthalenones. By subjecting racemic epoxides to kinetic resolution with chiral catalysts, high enantiomeric excess (ee > 98%) was achieved.

Critical Steps

  • Epoxide Formation : Pd(OAc)₂-catalyzed coupling of cinnamates with arenediazonium salts yielded α,β-epoxy esters.

  • Reduction : DIBAL-H reduced esters to allylic alcohols, which were hydroborated to diols.

  • Cyclization : Tosylation of diols followed by base treatment induced cyclization to tetralones.

Comparative Analysis of Methodologies

Table 3: Method Comparison

MethodYield (%)ScalabilityStereocontrolComplexity
Claisen-Schmidt55–62ModerateNoneLow
Photoredox Dimerization65–78HighTrans-selectivityModerate
Phosphorylation-Debenzylation23LowNoneHigh
Enantioselective Epoxidation70ModerateHigh (98% ee)High

The Claisen-Schmidt method offers simplicity but suffers from moderate yields. Photoredox catalysis balances efficiency and scalability, while enantioselective routes excel in stereochemical precision despite higher complexity.

Q & A

Q. Advanced Methodology

  • Twinning analysis : SHELXL’s TWIN/BASF commands partition overlapping reflections in cases of pseudo-merohedral twinning .
  • Hydrogen bonding networks : Weak interactions (e.g., C–H···π, d = 3.5 Å) are modeled to explain packing anomalies .
  • Dynamic disorder modeling : For flexible substituents (e.g., morpholino groups), split-atom refinement with occupancy constraints improves accuracy .

How do electronic effects of substituents influence stereochemical outcomes in Claisen-Schmidt condensations?

Q. Advanced Analysis

  • Electron-withdrawing groups (EWGs) : Fluorine substituents at the 7-position increase electrophilicity of the carbonyl, favoring E-isomer formation (torsion angle ~179°) via conjugation stabilization .
  • Steric effects : Bulky arylidene groups (e.g., 4-methoxyphenyl) induce dihedral angles >45° between rings, reducing coplanarity and altering reactivity .
  • Hydrogen bonding : Substituents like –OH or –OCH₃ participate in intra- or intermolecular H-bonds, directing crystal packing and stability .

What computational approaches predict the biological activity of dihydronaphthalenone derivatives?

Q. Methodological Framework

  • Molecular docking : Derivatives are docked into target proteins (e.g., ACE for hypertension) using AutoDock Vina. Key interactions (e.g., hydrophobic contacts with dihydronaphthalenone cores) are prioritized .
  • QSAR modeling : Electronic parameters (e.g., logP, polar surface area) correlate with antifungal or anticancer activity. For example, methoxy groups enhance membrane permeability .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., halogen bonds from bromine substituents) to optimize pharmacokinetics .

How are spectroscopic techniques (NMR, IR) used to distinguish regioisomers in dihydronaphthalenone synthesis?

Q. Basic Methodology

  • <sup>1</sup>H NMR : Methylene protons (C3/C4) appear as triplets (δ 2.5–3.0 ppm), while arylidene protons (α to carbonyl) show deshielding (δ 7.5–8.5 ppm) .
  • <sup>13</sup>C NMR : Carbonyl carbons resonate at δ 195–205 ppm; brominated derivatives exhibit upfield shifts (~δ 30 ppm for C–Br) .
  • IR spectroscopy : Strong C=O stretches (~1680 cm⁻¹) and C=C (α,β-unsaturated) bands (~1600 cm⁻¹) confirm conjugation .

What role do halogen substituents play in enhancing the bioactivity and pharmacokinetics of dihydronaphthalenone derivatives?

Q. Advanced Insights

  • Bioactivity : Bromine at the 6-position increases lipophilicity, improving binding to hydrophobic enzyme pockets (e.g., antifungal targets) .
  • Metabolic stability : Fluorine reduces oxidative metabolism, prolonging half-life. For example, 7-fluoro derivatives show enhanced in vivo retention .
  • Crystal engineering : Halogens participate in C–X···π interactions, stabilizing solid-state structures and aiding co-crystallization with proteins .

How are molecular dynamics (MD) simulations applied to study the conformational flexibility of dihydronaphthalenone derivatives?

Q. Advanced Methodology

  • Force fields : AMBER or CHARMM parameters model dihedral angles of the tetralone ring, capturing chair-to-boat transitions .
  • Solvent effects : Explicit water simulations (TIP3P model) predict solubility trends, correlating with experimental logP values .
  • Binding free energy calculations : MM-PBSA quantifies contributions from van der Waals and electrostatic interactions in protein-ligand complexes .

What experimental and theoretical methods validate the regioselectivity of electrophilic substitution in dihydronaphthalenone derivatives?

Q. Methodological Integration

  • Isotopic labeling : <sup>13</sup>C NMR tracks bromination patterns (e.g., 6-bromo vs. 7-bromo isomers) .
  • DFT calculations : HOMO/LUMO maps predict reactive sites. For example, electron-rich C6 in tetralone derivatives favors electrophilic attack .
  • X-ray crystallography : Directly confirms regiochemistry via bond lengths (e.g., C–Br = 1.89 Å) and angles .

How do structural modifications of the dihydronaphthalenone core impact its role as a protein inhibitor or receptor antagonist?

Q. Structure-Activity Relationship (SAR)

  • Hydrophobic substituents : Phenyl groups at C2/C3 enhance binding to ATP-binding pockets in kinases (e.g., CDK2) .
  • Electron-donating groups : Methoxy or hydroxyl groups improve hydrogen bonding with residues like Asp86 in ACE .
  • Conformational rigidity : α,β-Unsaturation locks the ketone in planar geometry, optimizing π-stacking with aromatic receptor residues .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.